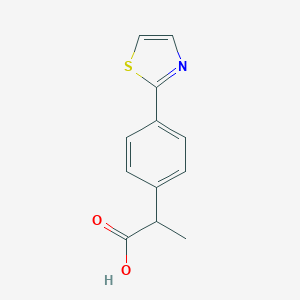
alpha-Methyl-4-(2-thiazolyl)benzeneacetic acid
Description
alpha-Methyl-4-(2-thiazolyl)benzeneacetic acid is a compound that features a thiazole ring attached to a phenylpropionic acid moiety. Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the molecule. This compound has garnered interest due to its potential biological activities, including anti-inflammatory and analgesic properties .
Properties
CAS No. |
132483-32-0 |
|---|---|
Molecular Formula |
C12H11NO2S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
2-[4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H11NO2S/c1-8(12(14)15)9-2-4-10(5-3-9)11-13-6-7-16-11/h2-8H,1H3,(H,14,15) |
InChI Key |
WFIOEZDXTVJKMT-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC=CS2)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=NC=CS2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of alpha-Methyl-4-(2-thiazolyl)benzeneacetic acid typically involves the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones, followed by hydrolysis of the esters Industrial production methods often focus on optimizing yield and purity while minimizing side reactions and costs .
Chemical Reactions Analysis
alpha-Methyl-4-(2-thiazolyl)benzeneacetic acid undergoes several types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propionic acid moiety, converting it to an alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The primary mechanism of action of alpha-Methyl-4-(2-thiazolyl)benzeneacetic acid involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation and pain . By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
alpha-Methyl-4-(2-thiazolyl)benzeneacetic acid can be compared to other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug that also contains a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
What sets this compound apart is its specific substitution pattern and its potent inhibition of cyclooxygenase, making it particularly effective as an anti-inflammatory agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


